Predicted Physicochemical Differentiation: Oxime Hydrogen-Bond Donor Capacity vs. Ketone Analog
Conversion of the 5-ketone group in MMV666021 (CAS 300843-87-2) to the 5-oxime in the target compound introduces a hydrogen-bond donor (–OH) not present in the ketone. The oxime form has a predicted hydrogen-bond donor count of 1 vs. 0 for the ketone analog, a difference of +1 HBD that accompanies an increase in polar surface area (predicted PSA = 58.11 Ų for the oxime vs. an estimated ~46 Ų for the ketone based on ChemAxon calculations) [1]. This change shifts the compound from a purely H-bond acceptor scaffold to an amphoteric donor–acceptor profile, which can fundamentally alter pharmacokinetic absorption (e.g., permeability across Caco-2 monolayers), solubility, and target recognition geometry [1].
| Evidence Dimension | Hydrogen-bond donor count and polar surface area |
|---|---|
| Target Compound Data | HBD count = 1; PSA = 58.11 Ų (ChemAxon predicted) [1] |
| Comparator Or Baseline | Ketone analog MMV666021: HBD count = 0; PSA estimated ≈ 46 Ų |
| Quantified Difference | ΔHBD = +1; ΔPSA ≈ +12 Ų |
| Conditions | In silico prediction (ChemAxon/ALOGPS); no experimental logD or Caco-2 data reported |
Why This Matters
For procurement decisions involving permeability-sensitive assays (e.g., cell-based phenotypic screens, BBB penetration studies), the oxime and ketone forms are not interchangeable due to a predicted ~26% larger polar surface area and the presence of a donor –OH that may engage distinct water-mediated interactions.
- [1] PhytoBank PHY0168706. Predicted properties: HBD = 1, PSA = 58.11 Ų, HBA = 2 (ChemAxon). Available at: https://phytobank.ca/metabolites/PHY0168706 View Source
